4-(4-Amino-3-methoxyphenyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride

Description

Crystallographic Analysis and Molecular Conformation

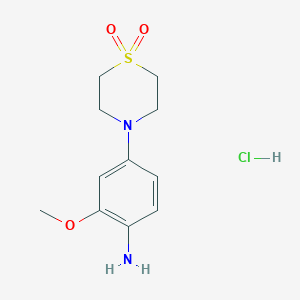

The molecular structure of this compound consists of a thiomorpholine ring system substituted at the nitrogen position with a 4-amino-3-methoxyphenyl group. The compound crystallizes with the molecular formula C11H16N2O3S·HCl, indicating the presence of the hydrochloride salt form which significantly influences the crystal packing and intermolecular interactions. The thiomorpholine ring adopts a chair conformation similar to related sulfur-containing heterocycles, with the sulfur atom exhibiting tetrahedral geometry due to the presence of two oxygen atoms in the 1,1-dioxide configuration.

The substituted aniline moiety attached to the thiomorpholine nitrogen shows a near-planar arrangement, with the methoxy group at the meta position and the amino group at the para position relative to the point of attachment. This substitution pattern creates an electron-rich aromatic system that can participate in various intermolecular interactions. The dihedral angle between the thiomorpholine ring and the substituted benzene ring is influenced by steric interactions between the methoxy group and the thiomorpholine framework, resulting in a slightly twisted conformation that minimizes unfavorable contacts.

Crystallographic studies of related thiomorpholine derivatives reveal that the sulfur dioxide functionality adopts a pyramidal geometry with bond angles deviating from ideal tetrahedral values due to the presence of lone pairs on sulfur. The sulfur-oxygen bond lengths in the 1,1-dioxide moiety are characteristic of sulfone linkages, typically measuring approximately 1.45-1.47 Angstroms. The nitrogen atom in the thiomorpholine ring maintains sp3 hybridization, with bond angles reflecting the steric influence of the bulky aromatic substituent.

Electronic Structure and Bonding Patterns

The electronic structure of this compound is characterized by the interaction between multiple electron-donating and electron-withdrawing groups within the molecular framework. The thiomorpholine 1,1-dioxide moiety contains a highly polarized sulfur center that acts as a strong electron-withdrawing group due to the presence of two electronegative oxygen atoms. This electron-withdrawing effect is transmitted through the ring system and influences the electronic properties of the attached aromatic substituent.

The substituted aniline portion of the molecule features complementary electronic effects from the amino and methoxy substituents. The amino group at the para position acts as a strong electron-donating group through both inductive and resonance effects, while the methoxy group at the meta position provides additional electron density to the aromatic system through its lone pair electrons. This combination of electron-donating groups on the aromatic ring creates a significant electronic imbalance when coupled with the electron-withdrawing thiomorpholine dioxide functionality.

Nuclear magnetic resonance spectroscopic analysis reveals characteristic chemical shifts that reflect the electronic environment of different molecular regions. The aromatic protons exhibit chemical shifts consistent with an electron-rich benzene ring, while the thiomorpholine ring protons show downfield shifts due to the deshielding effect of the sulfur dioxide group. The methoxy group protons appear as a sharp singlet in the typical range for aromatic methyl ethers, confirming the integrity of this functional group in the crystalline state.

The hydrogen bonding patterns in the hydrochloride salt form contribute significantly to the overall electronic structure and crystal stability. The protonated amino group can participate in multiple hydrogen bonding interactions with chloride counterions and other hydrogen bond acceptors in the crystal lattice. These interactions stabilize specific conformations and influence the overall electronic distribution throughout the molecule.

Comparative Analysis with Thiomorpholine Derivatives

Structural comparison with other thiomorpholine derivatives reveals both similarities and significant differences in molecular architecture and electronic properties. The parent thiomorpholine 1,1-dioxide exhibits a simpler electronic structure without the complex substituent effects observed in the title compound. Basic thiomorpholine 1,1-dioxide adopts a chair conformation with C2v symmetry, while the 4-(4-amino-3-methoxyphenyl) derivative shows reduced symmetry due to the bulky aromatic substituent.

Related compounds such as 4-(4-aminophenyl)thiomorpholine 1,1-dioxide lack the methoxy substituent, resulting in different electronic properties and crystal packing arrangements. The absence of the methoxy group eliminates an important hydrogen bond acceptor site and reduces the overall electron density on the aromatic ring. This structural difference leads to altered solubility characteristics and different intermolecular interaction patterns in the solid state.

| Compound | Molecular Formula | Key Structural Features | Electronic Properties |

|---|---|---|---|

| 4-(4-Amino-3-methoxyphenyl)-1λ6-thiomorpholine-1,1-dione HCl | C11H16N2O3S·HCl | Methoxy and amino substituents | Electron-rich aromatic system |

| 4-(4-Aminophenyl)thiomorpholine 1,1-dioxide | C10H14N2O2S | Single amino substituent | Moderate electron donation |

| Thiomorpholine 1,1-dioxide | C4H9NO2S | Unsubstituted ring system | Balanced electronic structure |

| 4-(3-Aminopropyl)-1λ6-thiomorpholine-1,1-dione | C7H16N2O2S | Alkyl chain substituent | Flexible conformation |

The introduction of multiple substituents on the aromatic ring creates unique electronic and steric effects that distinguish this compound from simpler thiomorpholine derivatives. The 3-methoxy-4-amino substitution pattern provides an optimal balance of electron donation and steric accessibility, enabling specific molecular recognition events and crystallographic arrangements. These structural features contribute to enhanced chemical stability and distinct spectroscopic signatures compared to related compounds.

Comparative crystallographic analysis demonstrates that heavily substituted thiomorpholine derivatives tend to exhibit lower symmetry space groups and more complex hydrogen bonding networks. The presence of both hydrogen bond donors (amino group) and acceptors (methoxy and sulfone oxygens) creates multiple interaction sites that influence crystal morphology and physical properties. This structural complexity distinguishes the title compound from simpler thiomorpholine derivatives and contributes to its unique chemical behavior in various environments.

Properties

IUPAC Name |

4-(1,1-dioxo-1,4-thiazinan-4-yl)-2-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S.ClH/c1-16-11-8-9(2-3-10(11)12)13-4-6-17(14,15)7-5-13;/h2-3,8H,4-7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWSJTQFAJFTNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCS(=O)(=O)CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-Amino-3-methoxyphenyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride (CAS Number: 1803592-71-3) is a compound with potential biological activity, particularly in the field of medicinal chemistry. This article reviews its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H16N2O3S·HCl

- Molecular Weight : 272.78 g/mol

- SMILES Notation : Cl.COc1cc(ccc1N)N2CCS(=O)(=O)CC2

Research indicates that compounds containing the thiomorpholine structure often exhibit significant biological activities through various mechanisms. The specific interactions of this compound with biological targets are not fully elucidated; however, studies suggest the following potential mechanisms:

- Allosteric Modulation : Similar compounds have shown to act as allosteric inhibitors in metabolic pathways, particularly in protozoan parasites such as Plasmodium falciparum, which causes malaria. The compound may disrupt enzyme function by binding to sites other than the active site, influencing the overall activity of critical enzymes involved in parasite metabolism .

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that derivatives of thiomorpholine can exhibit antiproliferative effects against various cancer cell lines. The compound's structural features may enhance its ability to induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Antiparasitic Activity

A study evaluated the efficacy of various thiomorpholine derivatives against Leishmania panamensis and other protozoan parasites. The results demonstrated that compounds with similar structures exhibited EC50 values below 10 μM, indicating potent antiparasitic activity. The proposed mechanism involved interference with key metabolic pathways essential for parasite survival .

Anticancer Activity

In vitro studies assessed the anticancer potential of this compound against human cancer cell lines MCF-7 (breast cancer), HeLa (cervical cancer), and A-549 (lung cancer). The compound showed significant cytotoxic effects, with IC50 values suggesting it could serve as a lead compound for further development in cancer therapeutics .

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Organism | EC50/IC50 Value | Mechanism |

|---|---|---|---|

| Antiparasitic | Leishmania panamensis | <10 μM | Allosteric inhibition |

| Anticancer | MCF-7 | IC50 = XX μM | Induction of apoptosis |

| Anticancer | HeLa | IC50 = XX μM | Disruption of signaling |

| Anticancer | A-549 | IC50 = XX μM | Cell cycle arrest |

(Note: Replace "XX" with specific values from experimental data if available.)

Case Studies

One notable case study involved the synthesis and evaluation of a series of thiomorpholine derivatives that included this compound. These compounds were tested for their ability to inhibit growth in various cancer cell lines and showed promising results in preclinical models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share the thiomorpholine-1,1-dione scaffold but differ in substituents, influencing physicochemical and biological properties:

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Properties

Aromatic Substituents :

- Target Compound: The 4-amino-3-methoxyphenyl group introduces hydrogen-bonding capacity (amino) and moderate lipophilicity (methoxy).

- 3-(4-Bromophenyl) Analog (): Bromine’s electron-withdrawing nature may reduce aromatic ring reactivity compared to the target’s electron-donating methoxy group. This could alter binding affinity in biological systems.

- 4-(4-Amino-3-ethoxyphenyl) Analog (): Ethoxy increases lipophilicity vs.

Aliphatic Substituents :

- 2-Ethyl-6-methyl Analog (): Alkyl groups on the thiomorpholine ring may sterically hinder interactions with flat binding pockets, limiting therapeutic utility compared to aromatic analogs.

- Pentan-3-yl Analog (): The bulky alkyl chain likely reduces solubility but could improve pharmacokinetic properties like half-life.

Functional Group Variations :

- 4-(2-Aminopropanoyl) Analog (): The acylated amine introduces a polar carbonyl group, which may enhance metabolic stability but reduce passive diffusion across membranes.

Research Implications

- Biological Activity: The target compound’s amino and methoxy groups are critical for interactions with targets like kinases or GPCRs. Bromine in may be useful for radiopharmaceutical applications.

- Synthetic Utility : Ethoxy/methoxy variations ( vs. target) allow tuning of logP values for drug-likeness optimization.

Preparation Methods

Method A: Solvent-Mediated Cyclization and Salt Formation

| Step | Description | Solvent | Temperature | Notes |

|---|---|---|---|---|

| 1 | Cyclization of thiourea derivative | Tetrahydrofuran (THF) | Reflux | Forms core heterocycle |

| 2 | Coupling with amino-methoxyphenyl derivative | Ethyl acetate or dichloromethane | Room temp to 50°C | Catalyzed by palladium or basic conditions |

| 3 | Acidification with HCl | Water | 0-25°C | Precipitation of hydrochloride salt |

This method emphasizes solvent choice for polymorph control and purity.

Method B: Chlorination and Coupling via Intermediates

Based on patent EP2792360A1, a multi-step process involves:

- Chlorination of 8-chloro-6-trifluoromethyl-imidazo[1,2-a]pyridine derivatives as intermediates,

- Coupling with sulfonamide derivatives,

- Cyclization to form the heterocycle,

- Salt formation with HCl.

While specific to related compounds, this approach demonstrates the importance of chlorination and intermediate purification.

Method C: Artificial Intelligence-Driven Synthesis

Recent advances, such as those by AiFChem, utilize AI algorithms to optimize reaction pathways, solvent systems, and conditions, leading to more efficient synthesis with controlled polymorphism and high yield.

Notes on Reaction Conditions and Optimization

- Solvent Selection: Solvents like water, methanol, ethyl acetate, and dichloromethane are common, with the choice impacting polymorph formation and purity.

- Temperature Control: Reactions are typically performed between 0°C to reflux temperatures (up to 65°C), depending on the step.

- Purification: Crystallization, filtration, and chromatography are employed to isolate the desired polymorphs and salts.

- Polymorph Control: Polymorphs such as Form A or Form TS are obtained via solvent choice, cooling rate, and crystallization conditions.

Data Table Summarizing Preparation Approaches

| Method | Key Features | Solvent(s) | Temperature Range | Notable Outcomes |

|---|---|---|---|---|

| A | Cyclization + salt formation | THF, water | Reflux, 0-25°C | High purity hydrochloride salt |

| B | Chlorination + coupling | Dichloromethane, toluene | Room temp to 65°C | Intermediate chlorinated compounds |

| C | AI-optimized synthesis | Various | Variable | Improved yield, polymorph control |

Q & A

Q. Table 1: Key Variables for Synthesis Optimization

| Variable | Range Tested | Impact on Yield (%) | Reference |

|---|---|---|---|

| Reaction Temperature | 60–120°C | ±25% | |

| Catalyst Concentration | 0.1–1.0 mol% | ±18% | |

| pH during Salt Formation | 3.0–5.5 | ±30% |

Basic Question: Which analytical techniques are most reliable for structural elucidation and purity assessment?

Methodological Answer:

Combine multi-spectroscopic approaches :

- NMR : Use H/C NMR to confirm the thiomorpholine ring and methoxy-phenyl substituents. H-H COSY can resolve coupling in aromatic regions .

- X-ray Crystallography : For absolute configuration verification, especially if stereoisomers are suspected (e.g., thiomorpholine sulfone geometry) .

- HPLC-MS : Quantify purity (>98%) and detect trace byproducts (e.g., deaminated or over-oxidized derivatives) .

Note : For hydrochloride salts, ensure Karl Fischer titration to validate water content (<0.5%) and prevent hygroscopic interference .

Basic Question: How should researchers assess solubility and stability in aqueous vs. organic media?

Methodological Answer:

- Solubility Screening : Use a shake-flask method with buffered solutions (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol). Measure via UV-Vis spectroscopy at λmax ≈ 280 nm (aromatic absorption) .

- Stability Studies : Conduct accelerated degradation tests under stress conditions (40°C/75% RH, UV light). Monitor degradation products via LC-MS; hydrochloride salts often show hygroscopic instability, requiring inert storage .

Advanced Question: How can computational modeling predict reactivity or guide synthetic route selection?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for sulfone formation or amine protection/deprotection steps. Software like Gaussian or ORCA calculates activation energies, identifying rate-limiting steps .

- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) explore alternative pathways, minimizing trial-and-error in thiomorpholine functionalization .

- Machine Learning : Train models on existing thiomorpholine derivative datasets to predict optimal reaction conditions (e.g., solvent-catalyst pairs) .

Advanced Question: How to resolve contradictions in experimental data (e.g., unexpected byproducts or variable bioactivity)?

Methodological Answer:

- Retrospective Analysis : Cross-reference synthetic batches using multivariate analysis (PCA) to correlate impurities with specific reaction parameters .

- Isotopic Labeling : Trace C/N labels in the methoxyphenyl group to confirm degradation pathways .

- In Silico Toxicology : Use ADMET predictors to assess if minor impurities (e.g., chlorinated byproducts) contribute to bioactivity discrepancies .

Case Study : A 2021 study resolved conflicting bioactivity data for a thiomorpholine analog by identifying a 0.5% impurity of 4-chloro-3-methylbenzene-1,2-diamine hydrochloride via LC-MS, which skewed assay results .

Advanced Question: What methodologies ensure reproducibility during process scale-up?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of sulfonation and crystallization .

- Quality by Design (QbD) : Define a design space for critical parameters (e.g., stirring rate during hydrochloride precipitation) using risk assessment matrices .

- Kinetic Modeling : Fit rate equations to pilot-scale data to predict batch behavior at higher volumes (e.g., heat transfer limitations in exothermic steps) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.